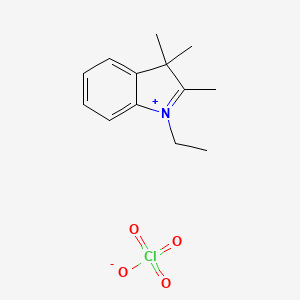![molecular formula C8H18N2O2 B14518325 2-[(E)-tert-Butyldiazenyl]butane-2-peroxol CAS No. 63079-70-9](/img/structure/B14518325.png)
2-[(E)-tert-Butyldiazenyl]butane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-tert-Butyldiazenyl]butane-2-peroxol is an organic peroxide compound known for its high reactivity and potential applications in various fields. This compound is characterized by the presence of a diazenyl group and a peroxol group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]butane-2-peroxol typically involves the reaction of tert-butyl diazene with butane-2-peroxol under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-tert-Butyldiazenyl]butane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the peroxol group.
Reduction: Reduction reactions typically target the diazenyl group, converting it into amines or other nitrogen-containing compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require low temperatures and inert atmospheres.
Substitution: Halogenating agents like chlorine and bromine are used in substitution reactions, typically under controlled temperatures and pressures.
Major Products Formed
Oxidation: The major products include various oxygenated compounds, such as alcohols and ketones.
Reduction: The primary products are amines and other nitrogen-containing compounds.
Substitution: The products depend on the substituent introduced, often resulting in halogenated derivatives.
Scientific Research Applications
2-[(E)-tert-Butyldiazenyl]butane-2-peroxol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other materials, where its reactivity is harnessed to initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]butane-2-peroxol involves the interaction of its reactive groups with target molecules. The diazenyl group can undergo homolytic cleavage, generating free radicals that initiate various chemical reactions. The peroxol group can also participate in redox reactions, further contributing to the compound’s reactivity. These interactions often involve molecular targets such as enzymes and cellular membranes, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butanone peroxide: Another organic peroxide with similar reactivity but different structural features.
tert-Butyl hydroperoxide: A simpler peroxide compound with a single peroxol group.
Methyl ethyl ketone peroxide: A widely used peroxide in industrial applications, known for its stability and reactivity.
Uniqueness
2-[(E)-tert-Butyldiazenyl]butane-2-peroxol stands out due to its unique combination of a diazenyl group and a peroxol group. This dual functionality provides a broader range of reactivity compared to similar compounds, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
63079-70-9 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl(2-hydroperoxybutan-2-yl)diazene |
InChI |
InChI=1S/C8H18N2O2/c1-6-8(5,12-11)10-9-7(2,3)4/h11H,6H2,1-5H3 |
InChI Key |
DUCHWKHHJIYPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(N=NC(C)(C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


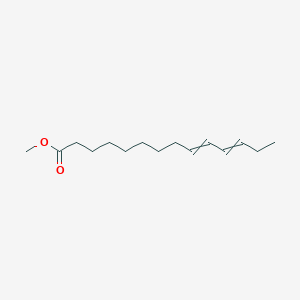
![1-[(3-Aminopropyl)amino]pentadecan-2-OL](/img/structure/B14518257.png)
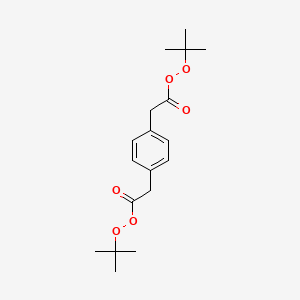
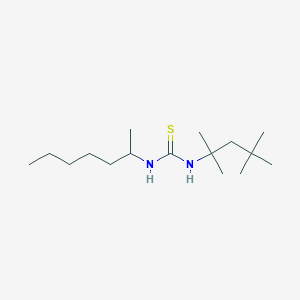
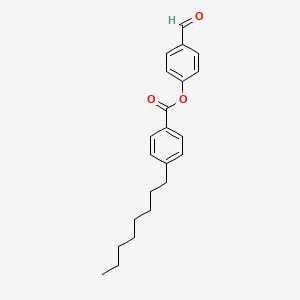
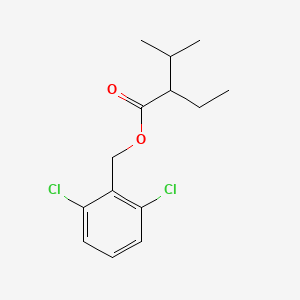
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
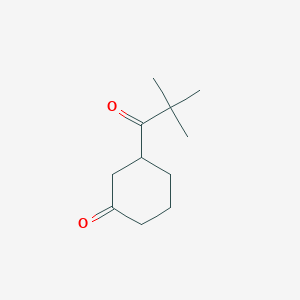
![N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide](/img/structure/B14518294.png)
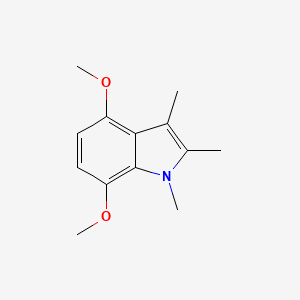
![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)

![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
